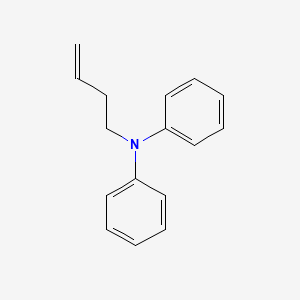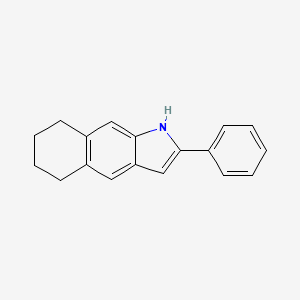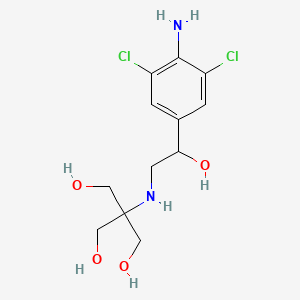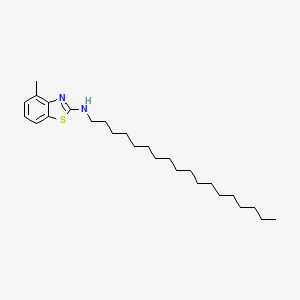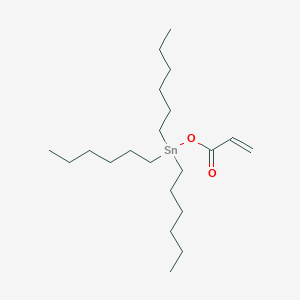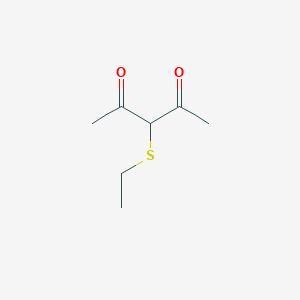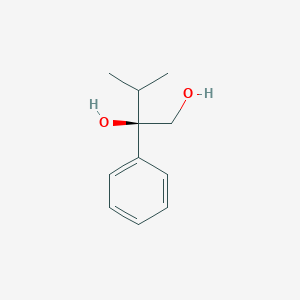
(2R)-3-methyl-2-phenylbutane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-methyl-2-phenylbutane-1,2-diol is an organic compound characterized by its chiral center at the second carbon atom. This compound is notable for its unique structural features, which include a phenyl group and a hydroxyl group on adjacent carbon atoms. Its stereochemistry is defined by the (2R) configuration, indicating the spatial arrangement of its substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-methyl-2-phenylbutane-1,2-diol typically involves the reduction of corresponding ketones or aldehydes. One common method is the asymmetric reduction of 3-methyl-2-phenylbutanone using chiral catalysts or reagents. This process often employs hydrogenation in the presence of chiral ligands to achieve the desired stereochemistry.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to facilitate the reduction of precursor compounds. The reaction conditions are optimized to ensure high yield and enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions: (2R)-3-methyl-2-phenylbutane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of 3-methyl-2-phenylbutanone or 3-methyl-2-phenylbutanal.
Reduction: Formation of 3-methyl-2-phenylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2R)-3-methyl-2-phenylbutane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R)-3-methyl-2-phenylbutane-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group contributes to hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
(2S)-3-methyl-2-phenylbutane-1,2-diol: The enantiomer of the compound with opposite stereochemistry.
3-methyl-2-phenylbutane-1,2-diol: The racemic mixture containing both (2R) and (2S) enantiomers.
2-phenyl-2-butanol: A structurally similar compound lacking one hydroxyl group.
Uniqueness: (2R)-3-methyl-2-phenylbutane-1,2-diol is unique due to its specific (2R) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding affinity, and overall biological activity, making it valuable for stereoselective synthesis and research applications.
Eigenschaften
CAS-Nummer |
51559-18-3 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
(2R)-3-methyl-2-phenylbutane-1,2-diol |
InChI |
InChI=1S/C11H16O2/c1-9(2)11(13,8-12)10-6-4-3-5-7-10/h3-7,9,12-13H,8H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
HEYRHDCXPZCMNV-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)[C@](CO)(C1=CC=CC=C1)O |
Kanonische SMILES |
CC(C)C(CO)(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


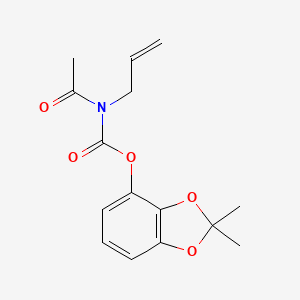
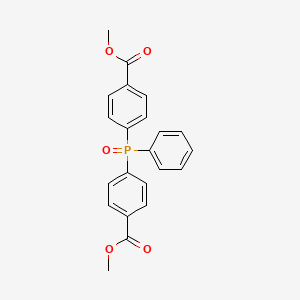
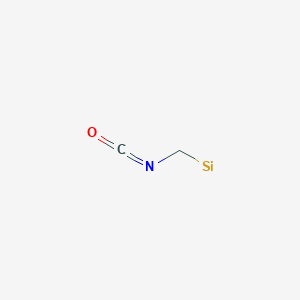
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)
